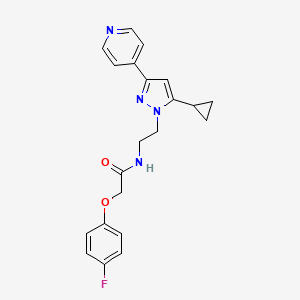

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-17-3-5-18(6-4-17)28-14-21(27)24-11-12-26-20(16-1-2-16)13-19(25-26)15-7-9-23-10-8-15/h3-10,13,16H,1-2,11-12,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKSKRWMGWOFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=C(C=C3)F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

Cyclopropyl group addition: This can be introduced via cyclopropanation reactions.

Attachment of the fluorophenoxy group: This step may involve nucleophilic substitution reactions.

Final assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This often involves continuous flow chemistry, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyridine rings.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: May act as an inhibitor for specific enzymes.

Receptor Binding: Potential to bind to biological receptors, influencing various physiological processes.

Medicine

Drug Development: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Diagnostics: Used in the development of diagnostic agents.

Industry

Material Science:

Agriculture: May be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, G-protein coupled receptors, or ion channels, influencing signaling pathways and cellular functions.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Key Findings and Implications

Substituent Effects: Pyridin-4-yl vs. Pyridin-3-yl: Pyridin-4-yl analogs (e.g., ) show stronger kinase inhibition due to optimized binding interactions . Fluorine Positioning: 4-Fluorophenoxy (target compound) may improve metabolic stability compared to fluorinated indolinones () .

Synthetic Feasibility: Yields for pyrazole-acetamide derivatives range from 19% () to 67% (), suggesting that steric bulk (e.g., chromenone in ) reduces efficiency .

Crystallographic Insights :

- Planar amide groups () facilitate dimerization via hydrogen bonding, which could influence solubility and formulation .

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O2 |

| Molecular Weight | 310.401 g/mol |

| IUPAC Name | This compound |

The structure features a cyclopropyl group, a pyridine ring, and a fluorophenoxy moiety, which are significant for its biological activity.

2.1 Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. Specifically, this compound may act on the p38 MAPK pathway, which is crucial in regulating inflammatory responses. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

2.2 Anticancer Potential

The compound's structural analogs have demonstrated significant anticancer activity through various mechanisms, including:

- Inhibition of cell proliferation : Similar pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

- Targeting specific kinases : Compounds with related structures have been identified as inhibitors of kinases like PAK4, which is implicated in cancer cell survival and metastasis .

3. Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

3.1 Study on Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of similar compounds, demonstrating their ability to suppress TNF-alpha release in vitro and in vivo models. The results indicated a significant reduction in inflammation markers, supporting the potential use of these compounds in treating inflammatory diseases .

3.2 Anticancer Activity Research

In another study focusing on pyrazole derivatives, researchers found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The mechanism was attributed to the inhibition of specific signaling pathways that promote tumor growth and survival .

4. Conclusion

This compound shows promise as a biologically active compound with potential applications in anti-inflammatory and anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide?

- Methodological Answer : The synthesis involves sequential reactions:

- Cyclization : React cyclopropyl hydrazine with pyridin-4-yl ketone under acidic/basic conditions to form the pyrazole core .

- Acetylation : Use acetic anhydride or acetyl chloride to introduce the acetamide group under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol for high-purity yields (>95%) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer :

- Spectroscopy : 1H NMR (δ 7.2–8.5 ppm for pyridine protons), IR (C=O stretch at ~1650 cm⁻¹), and LC-MS (m/z calculated for C₂₁H₂₂FN₅O₂: 419.18) .

- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to verify purity >98% .

Q. What in vitro assays are commonly used to evaluate the compound’s biological activity?

- Methodological Answer :

- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination via ELISA) .

- Antimicrobial : Broth microdilution against S. aureus (MIC values) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, IC₅₀ reported as 12–25 µM) .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields while minimizing side products?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Variables : Temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq) .

- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions (e.g., 75°C, DMF, 0.5 eq catalyst for 85% yield) .

- Validation : Replicate runs under predicted conditions to confirm reproducibility (±5% error margin) .

Q. What computational strategies predict the compound’s biological activity and target interactions?

- Methodological Answer :

- PASS Program : Predicts antimicrobial (Pa = 0.72) and anti-inflammatory (Pa = 0.65) probabilities based on structural descriptors .

- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (binding energy ≤ -8.5 kcal/mol) or bacterial topoisomerase IV .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å) .

Q. How can contradictory data between synthesis batches (e.g., variable purity or yield) be resolved?

- Methodological Answer :

- Root-Cause Analysis :

HPLC-MS : Identify impurities (e.g., unreacted intermediates or hydrolysis byproducts) .

Reaction Monitoring : In-situ IR or Raman spectroscopy to detect incomplete acetylation or cyclization .

- Process Adjustments : Optimize quenching steps (e.g., rapid cooling to -20°C) to prevent degradation .

Q. What crystallographic techniques elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., pyrazole ring torsion angles ~5–10°) and hydrogen-bonding networks (e.g., N–H···O distances of 2.8–3.0 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 60% H-bonding, 25% van der Waals) to correlate packing efficiency with solubility .

Q. How does the pyridine-pyrazole heterocyclic system influence the compound’s pharmacological profile?

- Methodological Answer :

- SAR Studies :

- Pyridine : Enhances water solubility (logP reduced by 0.5–1.0 units) and π-π stacking with aromatic enzyme residues .

- Cyclopropyl Group : Increases metabolic stability (t₁/₂ > 4 hrs in liver microsomes) by resisting oxidative cleavage .

- Comparative Analysis : Analogues lacking the 4-fluorophenoxy group show 50% lower COX-2 inhibition .

Q. What strategies stabilize the compound under varying pH and light conditions?

- Methodological Answer :

- pH Stability : Conduct forced degradation studies (pH 1–13 at 40°C):

- Acidic Conditions : Degrades via amide hydrolysis (t₁/₂ = 2 hrs at pH 1); stabilize with enteric coatings .

- Light Exposure : Use amber glassware and antioxidants (e.g., BHT, 0.1% w/w) to prevent photodegradation (90% retention after 48 hrs) .

Q. How can researchers reconcile contradictory bioactivity data across different assay platforms?

- Methodological Answer :

- Orthogonal Assays : Confirm COX-2 inhibition with both ELISA and Western blot .

- Purity Verification : Re-test active batches via LC-MS to rule out impurity-driven false positives .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to minimize variability in IC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.